molecular formula C25H24N6O3 B2922860 Chembl4519377 CAS No. 1189885-97-9

Chembl4519377

Cat. No. B2922860
CAS RN: 1189885-97-9
M. Wt: 456.506
InChI Key: QZFGPABFZYASJQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) that hold these atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. Factors to consider include the conditions needed for the reaction to occur, the products of the reaction, and the speed at which the reaction takes place .


Physical And Chemical Properties Analysis

Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties describe how the substance reacts with other substances .

Scientific Research Applications

Database Overview and Utility

ChEMBL is a vast open-access bioactivity database designed to support chemical biology, lead discovery, and target selection in drug discovery processes. It encompasses binding, functional, and ADMET information for a multitude of drug-like bioactive compounds. This information is meticulously abstracted from primary literature, curated, and standardized to enhance its utility across diverse chemical biology and drug-discovery research challenges. The database houses over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets, accessible through a web interface, data downloads, and web services (Gaulton et al., 2011).

Enhancements and Features

Recent updates have introduced several enhancements to ChEMBL, such as the annotation of assays and targets using ontologies, inclusion of targets and indications for clinical candidates, and the addition of metabolic pathways for drugs. These improvements facilitate a more detailed and structured exploration of the database's extensive data, supporting a broader range of research applications from neglected disease screening to crop protection and beyond (Gaulton et al., 2016).

Application in Crop Protection Research

ChEMBL's utility extends beyond human health research into fields like crop protection. By collating an extensive dataset of bioactivity data of insecticidal, fungicidal, and herbicidal compounds, ChEMBL broadens its applicability, enabling the identification of chemical scaffolds active against specific targets or endpoints relevant to crop protection. This cross-domain applicability underscores ChEMBL's role in facilitating innovative research across the life sciences (Gaulton et al., 2015).

Streamlining Access to Data

To improve accessibility and integration of ChEMBL data into research workflows, the ChEMBL web services provide a streamlined, programmatic access to the database. This includes access to standardized bioactivity, molecule, target, and drug data, enhancing the efficiency of data retrieval and integration into drug discovery and chemical biology applications (Davies et al., 2015).

Facilitating Drug Discovery through Data Deposition

A significant advancement in ChEMBL is the development of a new data deposition system, which allows for the updating of datasets and the deposition of supplementary data. This system enables more robust capture and representation of assay details, enhancing the database's utility as a comprehensive resource for drug discovery research (Mendez et al., 2018).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and any precautions that should be taken when handling or storing it .

Future Directions

Future directions could involve potential applications for the compound, areas of research that could be explored, and any modifications to the compound that could be beneficial .

properties

IUPAC Name

2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-15-10-11-16(2)19(12-15)26-20(32)14-30-25(34)31-21-18(17-8-6-5-7-9-17)13-28(3)22(21)23(33)29(4)24(31)27-30/h5-13H,14H2,1-4H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFGPABFZYASJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)C)N(C=C4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49661136

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